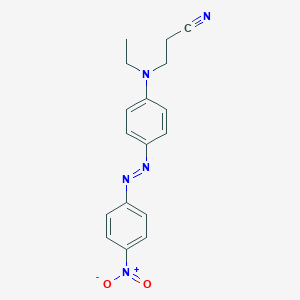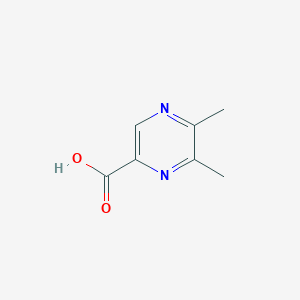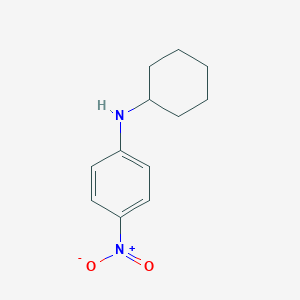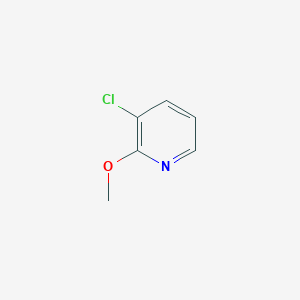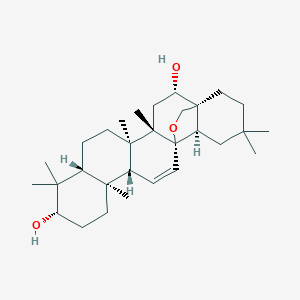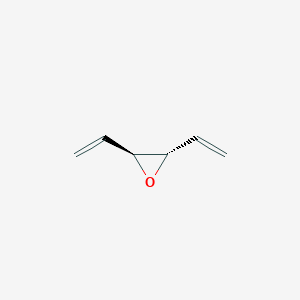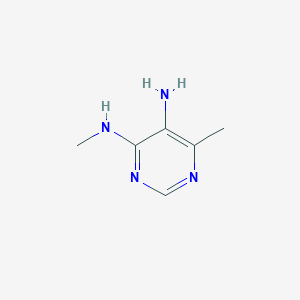
Gallium phosphide
Overview
Description
Gallium phosphide, also known as this compound, is a useful research compound. Its molecular formula is GaP and its molecular weight is 100.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Integrated Nonlinear Photonics : GaP is used in integrated nonlinear photonics, leveraging its large χ (2) and χ (3) coefficients, high refractive index, and transparency from visible to long-infrared wavelengths. This makes it suitable for applications like frequency comb generation, frequency-doubled combs, and Raman lasing (Wilson et al., 2018).
Optics and Solar Cells : GaP is valuable in optics, ranging from LEDs to solar cells. Its application in GaP/Si-based solar cells and the study of its optical transitions and electronic structure using coherent phonon spectroscopy have been highlighted (Baydin et al., 2019).
Chemical Passivation and Sensing : The passivation capabilities of GaP for optoelectronic devices are studied, particularly in the context of enhancing stability and reducing toxicity for applications like implantable sensors (Richards et al., 2010).
Photoelectrochemical Applications : GaP is used in photoanodic performance, particularly in heteroepitaxially grown structures on planar and microwire-array Si substrates. It shows potential in multi-junction photoelectrochemical cells (Strandwitz et al., 2012).
Laser-Induced Surface Structuring : GaP undergoes surface structuring when irradiated with laser pulses, leading to the formation of periodic surface structures. This has implications for materials science and photonics (Hsu et al., 2007).
Fabrication of Thin Films on Glass : GaP's optical properties make it ideal for photonic structures in the visible wavelengths. The fabrication of single crystal GaP thin films on glass showcases its potential in advanced optical devices (Emmer et al., 2017).
Photoconductive Semiconductor Switches : The use of GaP in photoconductive semiconductor switches (PCSSs) for power systems and high-pulse voltage generators is researched, demonstrating the material's responsiveness to optical pulses (Piwowarski et al., 2020).
Nanostructured Porous Layers for LEDs : Research on nanostructured porous GaP layers for modern LED technologies shows how its surface morphology and structure can be modified for specific applications (Mussabek & Sivakov, 2017).
Heterojunction Solar Cells : GaP's role in heterojunction solar cells, especially its combination with silicon, is investigated for improving quantum efficiency and current density in solar cells (Feifel et al., 2017).
Visible and Infrared Optics : GaP is used in optical systems operating in visible and MWIR/LWIR spectral ranges due to its mechanical and chemical resistance, making it suitable for applications where other materials are less desirable (Václavík & Vápenka, 2013).
Ultrafast All-Optical Switching : GaP films are investigated for their potential in ultrafast sub–30-fs all-optical switching, making it promising for high-speed applications (Grinblat et al., 2019).
Synthesis and Reactivity Studies : Theoretical studies on the stability, chemical bonding, and reactivity of gallium phosphides with donor-base ligands reveal insights into synthesizing GaP-based materials for LED technologies (Francis & Roy, 2023).
Mechanism of Action
Target of Action
Gallium phosphide (GaP) is a compound semiconductor material with an indirect band gap . It primarily targets the photonics industry, where it forms the basis for a range of light-emitting devices . GaP is used in the manufacture of low-cost red, orange, and green light-emitting diodes (LEDs) with low to medium brightness . It is also used in integrated photonics materials .
Mode of Action
GaP interacts with its targets by exploiting its optical properties. It has large χ(2) and χ(3) coefficients, a high refractive index (>3), and transparency from visible to long-infrared wavelengths (0.55–11 μm) . These properties allow GaP to enhance incident electromagnetic fields with low absorption, tailor light dispersion, and efficiently generate nonlinear light .
Biochemical Pathways
GaP affects the optical pathways in photonics applications. It enables strong optical confinement and implies a large χ(3) nonlinearity . The non-centrosymmetric crystal structure of GaP yields a non-zero piezo-electric effect and large χ(2) nonlinearity . These features have been utilized in realizing frequency doublers from telecommunication to visible wavelengths, nano-antennas for enhanced photoluminescence, and interfaces for cold atoms or solid-state quantum emitters .
Pharmacokinetics
It’s worth noting that gap has a microhardness of 9450 n/mm², a debye temperature of 446 k (173 °c), and a thermal expansion coefficient of 53 × 10−6 K−1 at room temperature . These properties may affect its stability and performance in various environments.
Result of Action
The result of GaP’s action is the generation of light in photonics applications. For instance, pure GaP LEDs emit green light at a wavelength of 555 nm . In integrated photonics, GaP has been observed to generate Kerr frequency combs in resonators with engineered dispersion .
Action Environment
The action of GaP can be influenced by environmental factors such as temperature. At temperatures above 900 °C, GaP dissociates, and the phosphorus escapes as a gas . In crystal growth from a 1500 °C melt (for LED wafers), this must be prevented by holding the phosphorus in with a blanket of molten boric oxide in inert gas pressure of 10–100 atmospheres .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
gallanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMRANICFIONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ga] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaP | |
| Record name | Gallium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894184 | |
| Record name | Gallium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.697 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber translucent solid; Greenish-yellow opaque solid if unreacted gallium present; [Merck Index] Pale orange solid; [Alfa Aesar MSDS] | |
| Record name | Gallium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12063-98-8 | |
| Record name | Gallium phosphide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12063-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium phosphide (GaP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLIUM PHOSPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J421F73DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


